2-(3-benzyl-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(4-ethylphenyl)acetamide
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Overview
Description
2-(3-benzyl-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(4-ethylphenyl)acetamide is an intricate organic compound characterized by its unique chemical structure. This compound falls under the category of heterocyclic compounds due to its fused ring system, consisting of pyrido[3,2-d]pyrimidine. The presence of various functional groups such as benzyl, dioxo, and acetamide add to its structural complexity, making it a compound of interest in various scientific research fields.
Preparation Methods
Synthetic routes for 2-(3-benzyl-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(4-ethylphenyl)acetamide typically involve the following steps:
Formation of Pyrido[3,2-d]pyrimidine Core: : The core structure can be synthesized through a multi-step reaction involving cyclization reactions. Typically, starting from simple pyridine and pyrimidine derivatives, intermediates are produced which can be cyclized to form the fused ring system.
Introduction of Benzyl Group: : The benzyl group is introduced via a benzylation reaction. Benzyl chloride is often used as the benzylating agent in the presence of a base such as sodium hydride or potassium carbonate.
Dioxo Functional Group Addition: : The dioxo groups are generally introduced through oxidative reactions, using reagents like potassium permanganate or chromium trioxide.
Acetamide Group Formation: : The acetamide group is introduced by acetylation of the amine group. Acetic anhydride or acetyl chloride can be used for this purpose, often in the presence of a base to neutralize the formed acid.
Industrial production methods would likely optimize these reactions for large scale, focusing on yield, cost-efficiency, and safety.
Chemical Reactions Analysis
2-(3-benzyl-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(4-ethylphenyl)acetamide undergoes several types of chemical reactions:
Oxidation Reactions: : The presence of electron-rich benzyl and dioxo groups makes the compound susceptible to oxidation. Common oxidizing agents like potassium permanganate or nitric acid can be used, leading to the formation of benzoic acid derivatives.
Reduction Reactions: : Reduction can target the dioxo groups, converting them into hydroxyl groups using reducing agents like lithium aluminum hydride.
Substitution Reactions: : The acetamide group can undergo nucleophilic substitution reactions where the acetyl group can be replaced by other nucleophiles under basic or acidic conditions.
Scientific Research Applications
This compound finds applications in several scientific research fields:
Chemistry: : Used as a model compound for studying heterocyclic chemistry, particularly the reactivity of fused ring systems.
Medicine: : Investigated for its potential therapeutic properties, possibly acting as an inhibitor for certain enzymes or as a lead compound for drug development.
Industry: : Possible applications in developing advanced materials or as a precursor for synthesizing other complex molecules.
Mechanism of Action
The mechanism by which 2-(3-benzyl-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(4-ethylphenyl)acetamide exerts its effects depends on its interaction with molecular targets. The compound's ability to act as a ligand and bind to specific enzymes or receptors is central to its mechanism. The pyrido[3,2-d]pyrimidine core can interact with active sites of enzymes, potentially inhibiting their activity, while the benzyl and acetamide groups may enhance binding affinity and specificity. Pathways involved could include inhibition of enzymatic reactions or disruption of protein-protein interactions.
Comparison with Similar Compounds
Similar compounds include other pyrido[3,2-d]pyrimidine derivatives. What sets 2-(3-benzyl-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(4-ethylphenyl)acetamide apart is the unique combination of benzyl, dioxo, and acetamide groups. This combination enhances its reactivity and potential interactions with biological molecules compared to simpler pyrido[3,2-d]pyrimidine derivatives. Similar compounds could include:
Pyrido[3,2-d]pyrimidine derivatives with different substituents.
Benzyl-substituted heterocyclic compounds.
Compounds with similar functional groups but different core structures, like quinazoline derivatives.
Properties
CAS No. |
921828-18-4 |
---|---|
Molecular Formula |
C24H22N4O3 |
Molecular Weight |
414.465 |
IUPAC Name |
2-(3-benzyl-2,4-dioxopyrido[3,2-d]pyrimidin-1-yl)-N-(4-ethylphenyl)acetamide |
InChI |
InChI=1S/C24H22N4O3/c1-2-17-10-12-19(13-11-17)26-21(29)16-27-20-9-6-14-25-22(20)23(30)28(24(27)31)15-18-7-4-3-5-8-18/h3-14H,2,15-16H2,1H3,(H,26,29) |
InChI Key |
MFLRPELZTJDBGM-UHFFFAOYSA-N |
SMILES |
CCC1=CC=C(C=C1)NC(=O)CN2C3=C(C(=O)N(C2=O)CC4=CC=CC=C4)N=CC=C3 |
solubility |
not available |
Origin of Product |
United States |
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